molecular formula C14H15N3O2S B2994653 (4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone CAS No. 1211839-51-8

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone

Cat. No.: B2994653
CAS No.: 1211839-51-8
M. Wt: 289.35
InChI Key: QDERYAKSTOEMCM-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Chemical Properties

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone is a chemical compound that can be synthesized through various chemical reactions involving thiadiazole derivatives. One study describes the facile synthesis of thiadiazole compounds, which are characterized by their analytical and spectral data, indicating the potential for creating various derivatives including this compound (Joshi, Pathak, & Sharma, 1986). Another research focuses on the solvent effects on molecular aggregation in thiadiazole derivatives, which could provide insights into the solubility and stability of this compound in different environments (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Molecular Interactions and Biological Activities

The compound's structural analogs have been studied for their interactions with biological molecules. For example, a phenyl thiadiazole-based Schiff base receptor has been investigated for its selective and sensitive detection of Al3+ ions, demonstrating the potential of thiadiazole derivatives in sensory applications (Manna, Chowdhury, & Patra, 2020). Furthermore, the synthesis of novel thiadiazole derivatives for their potential anticonvulsant activity provides a basis for exploring the neuroactive properties of such compounds, potentially including this compound (Rajak, Deshmukh, Aggarwal, Kashaw, Kharya, & Mishra, 2009).

Antitumor and Anticancer Potential

Thiadiazole derivatives, similar to this compound, have been explored for their antitumor activity. Research indicates that such compounds exhibit inhibitory effects on a range of cancer cell lines, highlighting the potential for anticancer drug development (Bhole & Bhusari, 2011).

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . They have been found to interact with various targets, including enzymes like pyruvate kinase .

Mode of Action

1,3,4-thiadiazole derivatives have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They can also disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Biochemical Pathways

1,3,4-thiadiazole derivatives have been associated with the gabaa pathway , which plays a crucial role in inhibitory neurotransmission in the central nervous system.

Pharmacokinetics

The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Result of Action

1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .

Action Environment

It has been noted that the effects of 1,3,4-thiadiazole compounds can be associated with both conformational changes in the analyzed molecules and charge transfer (ct) effects, which are influenced by the aggregation factor .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-13(20-16-15-10)14(18)17-7-8-19-12(9-17)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDERYAKSTOEMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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